3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide
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Overview
Description
3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide is a complex organic compound that features a pyridine ring substituted with a phenylazepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a phenylazepane precursor under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactions and the use of automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and azepane-containing molecules. Examples are:
- 3-(3-Phenylazepane-1-carbonyl)pyridine
- 3-(3-Phenylazepane-1-carbonyl)pyridine N-oxide
Uniqueness
What sets 3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide apart is its unique combination of the pyridine ring and phenylazepane moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)-(3-phenylazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(17-10-6-12-20(22)14-17)19-11-5-4-9-16(13-19)15-7-2-1-3-8-15/h1-3,6-8,10,12,14,16H,4-5,9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLOFRHTIPBEIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=C[N+](=CC=C3)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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